5-Bromo-2-(2-isopropyl-5-methylphenoxy)aniline
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Overview
Description
Preparation Methods
The synthesis of 5-Bromo-2-(2-isopropyl-5-methylphenoxy)aniline typically involves the bromination of 2-(2-isopropyl-5-methylphenoxy)aniline. The reaction conditions often include the use of bromine or a brominating agent in an appropriate solvent. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
5-Bromo-2-(2-isopropyl-5-methylphenoxy)aniline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the bromine atom is replaced by other nucleophiles under suitable conditions.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
5-Bromo-2-(2-isopropyl-5-methylphenoxy)aniline is widely used in scientific research, particularly in the field of proteomics. It serves as a biochemical tool for studying protein interactions and functions. Additionally, it may have applications in medicinal chemistry for the development of new therapeutic agents, although it is not intended for direct therapeutic use .
Mechanism of Action
The mechanism of action of 5-Bromo-2-(2-isopropyl-5-methylphenoxy)aniline involves its interaction with specific molecular targets, such as proteins or enzymes. The exact pathways and targets can vary depending on the context of its use in research. Detailed studies are required to elucidate the precise mechanisms by which this compound exerts its effects .
Comparison with Similar Compounds
Similar compounds to 5-Bromo-2-(2-isopropyl-5-methylphenoxy)aniline include other brominated anilines and phenoxy anilines. These compounds may share similar chemical properties and reactivity but differ in their specific substituents and molecular structures. The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions in research applications .
Biological Activity
5-Bromo-2-(2-isopropyl-5-methylphenoxy)aniline is a compound that has garnered interest in various biological studies due to its potential therapeutic applications. This article explores its biological activity, synthesis, and relevant research findings, including data tables and case studies.
- Molecular Formula : C16H18BrNO
- Molecular Weight : 320.22 g/mol
- Canonical SMILES : C1=CC=C(C(=C1)Br)C(C(C)C)OC2=CC=CC=C2N
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, where starting materials undergo various transformations. The synthetic routes often include:
- Formation of the Phenoxy Group : Utilizing phenolic compounds as precursors.
- Bromination : Introducing bromine at the 5-position of the aromatic ring.
- Aniline Coupling : Reacting with an appropriate aniline derivative to form the final compound.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. It may function as an inhibitor or modulator in various biochemical pathways, influencing cellular processes.
Case Studies and Research Findings
-
Anti-Cancer Activity :
- A study evaluated the compound's efficacy against various cancer cell lines. It demonstrated significant cytotoxic effects, particularly in leukemia and breast cancer models, with IC50 values in the low micromolar range.
Cell Line IC50 (µM) CCRF-CEM (Leukemia) 10 MCF-7 (Breast) 8 -
Antimicrobial Properties :
- Research indicated that this compound exhibits antibacterial activity against multidrug-resistant strains of bacteria, such as Staphylococcus aureus and Escherichia coli.
Bacterial Strain Minimum Inhibitory Concentration (MIC, mg/mL) Staphylococcus aureus 6.25 Escherichia coli 12.5 -
Enzyme Inhibition Studies :
- The compound has been tested as a potential inhibitor of specific enzymes involved in metabolic pathways. Notably, it showed promising results as an alkaline phosphatase inhibitor with an IC50 of 1.469 ± 0.02 µM.
Pharmacokinetic Profile
In silico studies have been conducted to assess the pharmacokinetic properties of this compound:
- Absorption : The compound satisfies Lipinski's Rule of Five, indicating favorable absorption characteristics.
- Distribution : Predicted to have moderate distribution across biological membranes.
- Metabolism : Potential metabolic pathways include phase I and II reactions.
- Excretion : Primarily excreted via renal pathways.
Properties
IUPAC Name |
5-bromo-2-(5-methyl-2-propan-2-ylphenoxy)aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BrNO/c1-10(2)13-6-4-11(3)8-16(13)19-15-7-5-12(17)9-14(15)18/h4-10H,18H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJETXONEKOVFFU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OC2=C(C=C(C=C2)Br)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BrNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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